![molecular formula C15H14ClFO2 B2509290 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phényl}-1-éthanol CAS No. 477889-19-3](/img/structure/B2509290.png)
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phényl}-1-éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl and fluorophenyl groups, which are often involved in the synthesis of pharmacologically active molecules or intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, often starting with a parent compound and undergoing transformations such as biotransformation, condensation reactions, or the introduction of protecting groups . For instance, the metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol was achieved through intraperitoneal administration in rats, indicating a potential in vivo synthetic route . Another example is the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is a key intermediate for the preparation of a clinical-stage inhibitor .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . For example, the crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was determined to belong to the orthorhombic space group with specific cell dimensions and dihedral angles .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of metabolites, the introduction of protecting groups, and condensation reactions . The protecting group strategy is exemplified by the introduction of a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is stable under oxidizing conditions and can be removed under specific conditions . Condensation reactions, such as the Knoevenagel reaction, are used to form intermediates and final products with double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by the presence of halogen atoms, such as chlorine and fluorine, which can affect the electron density and the strength of intermolecular interactions . The conformational landscape and the strength of hydrogen bonding interactions are also important factors that contribute to the stability and reactivity of these molecules .
Applications De Recherche Scientifique
- Réactif alkylant: Le composé apparenté 2-chloro-6-fluorobenzyl chloride agit comme un réactif alkylant lors de la synthèse de divers dérivés. Par exemple, il est utilisé dans la préparation de dérivés 3-benzylsulfanyl de 1,2,4-triazole et de 4-méthyl-1,2,4-triazole .
- (E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phényl}-3-(3,4-diméthylanilino)-2-propén-1-one: Ce composé est utilisé comme étalon de référence pour des résultats précis dans les tests pharmaceutiques .
Synthèse organique
Tests pharmaceutiques
Diagnostic d'infection urinaire
Propriétés
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFIZGQDKLZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)
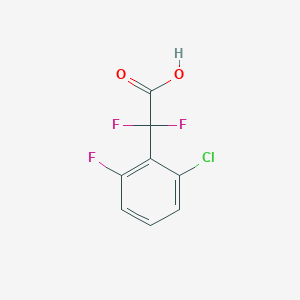
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)
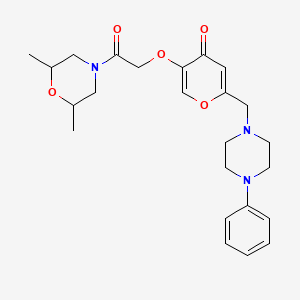
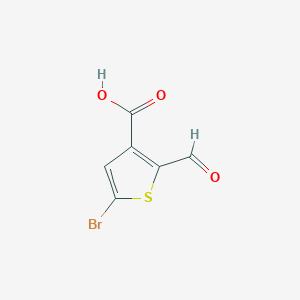
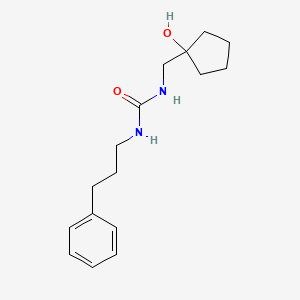
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

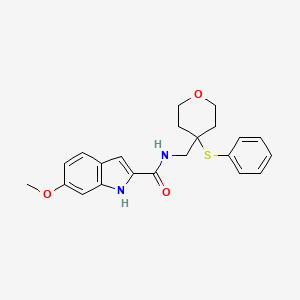
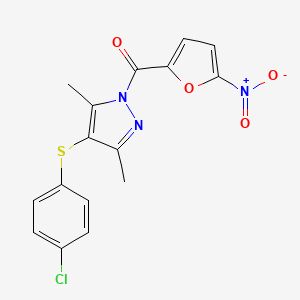
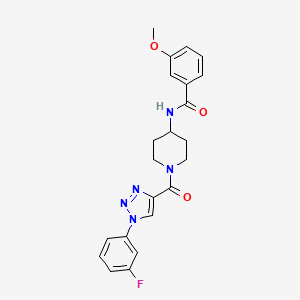
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)